SRI-37330

TXNIP inhibitor calcium channel blocker mechanism specificity

SRI-37330 is a substituted quinazoline sulfonamide small molecule identified through high-throughput screening of 300,000 compounds followed by iterative medicinal chemistry optimization. It functions as an orally bioavailable inhibitor of thioredoxin-interacting protein (TXNIP), inhibiting TXNIP promoter activity by ~70% and endogenous TXNIP mRNA expression with an IC₅₀ of 0.64 μM in INS-1 β-cells.

Molecular Formula C16H19F3N4O2S
Molecular Weight 388.4 g/mol
CAS No. 2322245-42-9
Cat. No. B15608514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRI-37330
CAS2322245-42-9
Molecular FormulaC16H19F3N4O2S
Molecular Weight388.4 g/mol
Structural Identifiers
InChIInChI=1S/C16H19F3N4O2S/c1-26(24,25)22-8-11-3-2-6-23(9-11)15-13-7-12(16(17,18)19)4-5-14(13)20-10-21-15/h4-5,7,10-11,22H,2-3,6,8-9H2,1H3
InChIKeyWRSNFEVXRKOMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SRI-37330 (CAS 2322245-42-9): A First-in-Class Oral TXNIP Inhibitor for Diabetes and Metabolic Disease Research


SRI-37330 is a substituted quinazoline sulfonamide small molecule identified through high-throughput screening of 300,000 compounds followed by iterative medicinal chemistry optimization [1]. It functions as an orally bioavailable inhibitor of thioredoxin-interacting protein (TXNIP), inhibiting TXNIP promoter activity by ~70% and endogenous TXNIP mRNA expression with an IC₅₀ of 0.64 μM in INS-1 β-cells [1]. Beyond TXNIP inhibition, SRI-37330 uniquely suppresses glucagon secretion from pancreatic α-cells and blocks hepatic glucagon action, resulting in reduced hepatic glucose production and reversal of hepatic steatosis [1]. Critically, unlike the calcium channel blocker verapamil—the only other clinically validated TXNIP-lowering agent—SRI-37330 does not inhibit calcium channels, thereby avoiding the cardiovascular liability inherent to that mechanism [1]. The compound has demonstrated robust anti-diabetic efficacy across multiple mouse models including streptozotocin (STZ)-induced (T1D-like) and obesity-induced db/db (T2D-like) diabetes [1].

Why Generic TXNIP Inhibitors or Standard Anti-Diabetics Cannot Substitute for SRI-37330


TXNIP inhibition is an emerging therapeutic strategy validated preclinically by genetic deletion studies and clinically by the repurposed calcium channel blocker verapamil [1]. However, verapamil's TXNIP-lowering activity is inextricably linked to L-type calcium channel blockade, which limits its use in patients with hypotension or ventricular dysfunction and introduces off-target cardiovascular effects [1]. Other small-molecule TXNIP modulators (e.g., W2476) lack demonstrated oral bioavailability, glucagon-suppressing activity, or hepatic steatosis reversal [2]. Meanwhile, standard-of-care oral anti-diabetics such as metformin and SGLT2 inhibitors operate through entirely distinct mechanisms (AMPK activation and urinary glucose excretion, respectively) and do not address the hyperglucagonemia that is a hallmark of both T1D and T2D pathophysiology [1][2]. SRI-37330 is the only compound that simultaneously inhibits TXNIP expression, suppresses glucagon secretion and hepatic glucagon action, reverses steatosis, and achieves this without calcium channel blockade—making direct substitution with any single existing agent scientifically invalid [1].

SRI-37330 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Mechanism Specificity: SRI-37330 Does Not Inhibit L-Type Calcium Channels Unlike Verapamil

SRI-37330 was explicitly profiled and found not to inhibit L-type calcium channels, in direct contrast to verapamil, whose TXNIP-lowering activity is mechanistically coupled to calcium channel blockade [1]. The primary publication states: 'in contrast to verapamil, SRI-37330 is not a calcium channel blocker and is therefore not expected to have these limitations'—referring to the cardiovascular contraindications associated with verapamil, including hypotension and ventricular dysfunction [1]. This mechanistic divergence is critical because verapamil's calcium channel blockade restricts its use in specific patient populations and introduces off-target hemodynamic effects unrelated to TXNIP inhibition [1].

TXNIP inhibitor calcium channel blocker mechanism specificity cardiovascular safety verapamil comparator

TXNIP Expression Inhibition Potency: SRI-37330 IC₅₀ of 0.64 μM with ~70% Promoter Inhibition

SRI-37330 inhibited endogenous TXNIP mRNA expression in INS-1 β-cells with an IC₅₀ of 0.64 μM in 7-point dose-response qRT-PCR assays, with no associated cytotoxicity [1]. It also inhibited human TXNIP promoter activity by approximately 70% in transient transfection experiments [1]. In contrast, verapamil has been reported to inhibit TXNIP expression only at substantially higher concentrations, with TIX100 (the clinical development designation for SRI-37330) described as '~100-times more potent than verapamil in inhibiting TXNIP expression in INS-1 cells and human islets' in a direct comparator study [2]. SRI-37330 also significantly inhibited TXNIP expression under high-glucose (25 mM) diabetic-mimicking conditions in rat INS-1 cells, primary mouse islets, and isolated human islets [1].

TXNIP inhibitor IC50 INS-1 cells promoter activity gene expression verapamil comparator

Blood Glucose Control: SRI-37330 Matches or Exceeds Metformin and Empagliflozin in STZ-Induced Diabetic Mice

In a direct head-to-head comparison using the STZ-induced diabetes mouse model, SRI-37330 achieved 'even slightly better blood glucose control than metformin or empagliflozin' [1]. The study compared SRI-37330 (100 mg/kg/day orally) against metformin (first-line oral anti-diabetic) and empagliflozin (SGLT2 inhibitor representing the newest oral drug class) [1]. All three treatments improved glucose homeostasis compared to untreated diabetic mice, but SRI-37330-treated animals maintained 'normal and significantly lower blood glucose levels' [1]. Furthermore, blood glucose decreased significantly within 3 days of starting SRI-37330 treatment in db/db mice and returned to euglycemic levels for the remaining 4 weeks [1].

blood glucose STZ diabetes metformin empagliflozin head-to-head comparison in vivo efficacy

Urinary Glucose Excretion: SRI-37330 Reduces Urine Glucose >10-Fold vs. Empagliflozin (SGLT2 Inhibitor)

Urine glucose levels were measured as a mechanistic control to confirm that SRI-37330 does not lower blood glucose through SGLT2-mediated urinary glucose excretion. Strikingly, urine glucose was 'more than 10-fold lower in SRI-37330 treated mice than in untreated or empagliflozin-treated animals' [1]. This finding directly confirms that, unlike SGLT2 inhibitors, SRI-37330 reduces blood glucose by suppressing hepatic glucose production and glucagon action rather than by promoting renal glucose elimination [1].

urinary glucose excretion SGLT2 inhibitor empagliflozin mechanism differentiation renal glucose handling

Serum Triglyceride Reduction: SRI-37330 Was the Only Treatment to Significantly Lower Triglycerides vs. Metformin and Empagliflozin

In the three-way comparison against metformin and empagliflozin, 'SRI-37330 was the only treatment that resulted in significantly lower serum triglycerides' [1]. This lipid-lowering effect was accompanied by reduced liver triglyceride levels and dramatic improvement of severe hepatic steatosis in db/db mice [1]. Neither metformin nor empagliflozin demonstrated significant triglyceride reduction in this head-to-head comparison [1]. The primary paper notes that this 'raises the intriguing possibility that SRI-37330 might also be beneficial in the context of non-alcoholic fatty liver disease, a complication frequently associated with diabetes and/or obesity' [1].

triglycerides hepatic steatosis lipid metabolism metformin comparator empagliflozin comparator

Serum Glucagon Suppression: 3.6-Fold Reduction in STZ-Diabetic Mice Demonstrates Dual α-Cell and Hepatic Activity

Fasting serum glucagon levels were 3.6-fold lower in SRI-37330-treated STZ-diabetic mice compared to untreated controls [1]. This glucagon suppression was consistent across three distinct mouse models: non-diabetic lean mice, db/db obese diabetic mice, and STZ-induced diabetic mice [1]. The glucagon-lowering effect was shown to be TXNIP-dependent in islets (α-cell glucagon secretion inhibition) and mediated through the glucagon receptor in the liver (blocking hepatic glucagon action, including cAMP production and glucose output) [1]. Importantly, SRI-37330 did not impair the counterregulatory glucagon response to insulin-induced hypoglycemia, and glucagon secretion was preserved under low-glucose conditions and in response to arginine/norepinephrine stimulation [1].

glucagon hyperglucagonemia alpha cell hepatic glucose production T1D model T2D model

Optimal Research and Procurement Application Scenarios for SRI-37330


Diabetes Research Requiring TXNIP Inhibition Without Calcium Channel Confounding

Investigators studying TXNIP biology in pancreatic islets, β-cell stress responses, or diabetic pathophysiology who need a direct TXNIP inhibitor without the confounding hemodynamic and electrophysiological effects of L-type calcium channel blockade. SRI-37330 provides a clean pharmacological tool that decouples TXNIP inhibition from calcium channel pharmacology, unlike verapamil [1]. This is critical for experiments where calcium signaling itself is a readout or where verapamil's cardiovascular effects would confound interpretation in vivo.

Preclinical Studies Targeting the Diabetes-NAFLD Comorbidity Axis

SRI-37330 is uniquely suited for research on the intersection of diabetes and non-alcoholic fatty liver disease (NAFLD). It is the only TXNIP inhibitor shown to simultaneously improve glycemic control, significantly lower serum triglycerides, and reverse hepatic steatosis in obese diabetic db/db mice, effects not achieved by metformin or empagliflozin in direct comparison [1]. Researchers investigating hepatic lipid metabolism in the context of insulin resistance or obesity should prioritize SRI-37330 over standard anti-diabetics.

Hyperglucagonemia and α-Cell Function Studies in T1D and T2D Models

For studies focused on dysregulated glucagon secretion—a hallmark of both type 1 and type 2 diabetes that is not addressed by any currently approved oral therapy—SRI-37330 offers a dual-action mechanism: it inhibits α-cell glucagon secretion in a TXNIP-dependent manner while simultaneously blocking hepatic glucagon action via the glucagon receptor pathway [1]. The compound reduced serum glucagon 3.6-fold in STZ-diabetic mice without impairing counterregulatory glucagon responses to hypoglycemia, making it a valuable tool for investigating glucagon biology under both basal and stress conditions [1].

Mechanistic Differentiation Studies Comparing TXNIP-Targeted vs. SGLT2- or AMPK-Based Glucose Lowering

SRI-37330 enables head-to-head mechanistic studies against metformin and empagliflozin within the same experimental system. Key differentiating readouts include the >10-fold lower urine glucose compared to empagliflozin (confirming non-renal mechanism), superior triglyceride lowering, and glucagon suppression—all endpoints where SRI-37330 is mechanistically and quantitatively distinct from both first-line and newest-class oral anti-diabetics [1]. This is particularly relevant for contract research organizations (CROs) or academic labs running multi-arm metabolic phenotyping studies.

Technical Documentation Hub

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44 linked technical documents
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